C28H26Cl2N2O2

Description

Contextualization within Chemical Nomenclature and Isomerism

The designation C28H26Cl2N2O2 is a simple statement of atomic count, but behind it lies significant structural complexity and the potential for numerous isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties. For a formula as complex as this compound, several types of isomerism are possible, including constitutional isomerism, where atoms are connected in a different order, and stereoisomerism, where the spatial arrangement of atoms differs.

One identified compound with this formula is N-[(3,4-Dichlorophenyl)methyl]-4-oxo-1-pentyl-7-phenyl-1,4-dihydroquinoline-3-carboxamide . herts.ac.uk This systematic name precisely describes its molecular architecture, which is based on a quinoline-3-carboxamide (B1254982) core. The potential for positional isomers is evident; for instance, the dichloro-substituents could be at different positions on the phenyl ring, or the pentyl and phenyl groups could be attached to different positions on the quinoline (B57606) scaffold.

Furthermore, the existence of chiral ligands with the same empirical formula highlights the importance of stereoisomerism. nih.gov Chirality, or "handedness," arises when a molecule is non-superimposable on its mirror image. Such isomers, known as enantiomers, can exhibit profoundly different biological activities. The development of methods for asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often a requirement for therapeutic applications. rsc.org

Overview of Structural Classes Associated with the Empirical Formula

The empirical formula this compound is associated with at least three distinct structural classes of compounds, each with its own area of scientific interest.

Complex Organic Scaffolds: One prominent class is that of complex organic scaffolds, exemplified by N-[(3,4-Dichlorophenyl)methyl]-4-oxo-1-pentyl-7-phenyl-1,4-dihydroquinoline-3-carboxamide. herts.ac.uk This molecule belongs to the quinoline-4-carboxamide family and has been identified in the context of synthetic cannabinoids. herts.ac.ukucl.ac.be These compounds are characterized by intricate ring systems and various functional groups that contribute to their biological activity. The quinoline core itself is a versatile scaffold found in many biologically active compounds. orientjchem.org

Organometallic Ligands and Complexes: A second structural class involves organometallic chemistry, where organic molecules (ligands) are bonded to a metal center. A tamoxifen-based copper(II) dichloride complex with the formula this compound has been synthesized and investigated for its potential in breast cancer therapy. researchgate.netnih.gov In this case, a derivative of the well-known drug tamoxifen (B1202) is designed to chelate a copper(II) ion, creating a hybrid molecule with potentially synergistic therapeutic effects. nih.govresearchgate.net

Chiral Ligands: The formula this compound also encompasses chiral ligands designed for use in asymmetric catalysis. nih.gov These ligands play a critical role in controlling the stereochemical outcome of chemical reactions, enabling the synthesis of single-enantiomer drugs and other valuable chiral molecules. frontiersin.orgumich.edu The C2-symmetry often found in these ligands is a key design element for achieving high levels of enantioselectivity. orgsyn.org

| Structural Class | Example Compound/Type | Key Features | Primary Area of Research |

| Complex Organic Scaffolds | N-[(3,4-Dichlorophenyl)methyl]-4-oxo-1-pentyl-7-phenyl-1,4-dihydroquinoline-3-carboxamide | Quinoline-4-carboxamide core, multiple aromatic and aliphatic substituents. | Synthetic cannabinoids, new psychoactive substances. |

| Organometallic Complexes | Tamoxifen-based Copper(II) Dichloride Complex | Tamoxifen-derived ligand coordinated to a copper(II) center. | Anticancer agents, medicinal inorganic chemistry. |

| Chiral Ligands | Chiral C2-symmetric ligands | Possess non-superimposable mirror images, often with specific symmetry elements. | Asymmetric catalysis, synthesis of enantiopure compounds. |

Historical Development of Research on Related Molecular Architectures

The research trajectories of the different structural classes associated with this compound have evolved independently, driven by different scientific goals.

The quinoline-4-one scaffold, a core component of the synthetic cannabinoid example, has a long history in medicinal chemistry. The Camps cyclization, a key reaction for synthesizing quinolin-4-ones, was first reported in 1899. mdpi.com Over the decades, numerous synthetic methods have been developed to access a wide variety of quinoline derivatives. orientjchem.orgimist.maresearchgate.net The derivatization of the quinoline-4-carboxylic acid motif has been a particularly fruitful area of research, leading to compounds with diverse biological activities, including antimicrobial and anticancer properties. orientjchem.org The emergence of quinoline-4-carboxamides as synthetic cannabinoids is a more recent development, driven by the search for novel psychoactive substances. ucl.ac.becore.ac.uk

The development of tamoxifen and its derivatives has been a cornerstone of breast cancer therapy for decades. ohsu.edunih.govaurak.ac.ae Introduced in the 1970s, tamoxifen was a pioneering selective estrogen receptor modulator (SERM). ohsu.edunih.gov Continuous research has focused on synthesizing novel tamoxifen analogues to better understand its mechanism of action and to develop new agents with improved therapeutic profiles and reduced side effects. ohsu.eduresearchgate.nettandfonline.com The more recent exploration of tamoxifen-based metal complexes represents an innovative strategy to create "hybrid" metallodrugs that combine the properties of the organic ligand and the metal center. nih.govresearchgate.netnih.gov

The field of asymmetric catalysis has seen explosive growth over the past few decades, with the development of a vast arsenal (B13267) of chiral ligands. frontiersin.orgumich.edu The design and synthesis of new chiral ligands remain a highly active area of research, driven by the demand for efficient and selective methods to produce enantiomerically pure compounds for the pharmaceutical, agrochemical, and fragrance industries. rsc.org

Significance and Current Research Gaps Pertaining to Compounds of Formula this compound

The significance and research gaps associated with compounds of the formula this compound are as diverse as their structural classes.

For N-[(3,4-Dichlorophenyl)methyl]-4-oxo-1-pentyl-7-phenyl-1,4-dihydroquinoline-3-carboxamide and related synthetic cannabinoids, the primary significance lies in their impact on public health and forensic science. herts.ac.ukfrontiersin.org The continuous emergence of new synthetic cannabinoids presents a significant challenge for detection and regulation. researchgate.net A major research gap is the lack of comprehensive understanding of their pharmacokinetics, pharmacodynamics, and toxicology. herts.ac.uknih.govresearchgate.net Many of these novel compounds are poorly characterized, and their long-term health effects are largely unknown. frontiersin.orgresearchgate.net

In the realm of tamoxifen-based metal complexes , the significance lies in their potential to overcome the limitations of existing cancer therapies, such as drug resistance. researchgate.netnih.govnih.gov These hybrid metallodrugs may exhibit novel mechanisms of action that are distinct from those of either the organic ligand or the metal salt alone. nih.govresearchgate.netresearchgate.netnih.gov Current research is focused on exploring the full therapeutic potential of these compounds against various cancer cell lines and elucidating their detailed mechanisms of action. researchgate.netnih.govresearchgate.net Unexplored aspects include their in vivo efficacy, biodistribution, and potential side effects. acs.org

The significance of chiral ligands with this formula is their potential to enable new and more efficient asymmetric transformations. umich.edursc.org The development of novel chiral ligands is critical for advancing the field of synthetic chemistry. frontiersin.org Research gaps in this area often involve expanding the scope of reactions for which a particular ligand is effective and developing more economical and sustainable synthetic routes to these often complex molecules. umich.edu

Structure

3D Structure

Properties

Molecular Formula |

C28H26Cl2N2O2 |

|---|---|

Molecular Weight |

493.4 g/mol |

IUPAC Name |

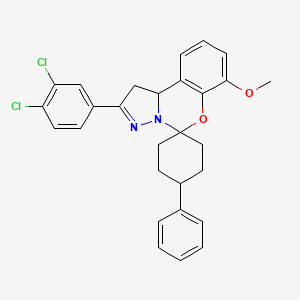

2-(3,4-dichlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |

InChI |

InChI=1S/C28H26Cl2N2O2/c1-33-26-9-5-8-21-25-17-24(20-10-11-22(29)23(30)16-20)31-32(25)28(34-27(21)26)14-12-19(13-15-28)18-6-3-2-4-7-18/h2-11,16,19,25H,12-15,17H2,1H3 |

InChI Key |

YBJFDEAUURVSFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC(=C(C=C6)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C28h26cl2n2o2

Strategies for the Chemical Synthesis of C28H26Cl2N2O2 Isomers

The primary strategy for synthesizing Loperamide (this compound) involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a reactive intermediate. chemicalbook.com A key intermediate in this process is N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. chemicalbook.com The reaction is a nucleophilic substitution, typically of the SN2 type, where the piperidine (B6355638) derivative attacks the electrophilic carbon of the furylidene ammonium (B1175870) salt. google.comgoogle.com

The synthesis can be approached by preparing the two main precursor fragments separately and then coupling them. chemicalbook.com Alternative strategies have been explored to optimize yield and reaction conditions, including investigating different solvents and catalysts. google.comgoogle.com The synthesis of isomers often involves modifying the starting materials or reaction conditions to favor the formation of a specific stereoisomer or constitutional isomer. mdpi.commdpi.comnih.gov For instance, the choice of isomeric starting materials, such as different methylbutyric acids, can direct the synthesis toward specific nanocluster isomers, a principle that can be applied to organic synthesis. nih.gov

Precursor Chemistry and Reaction Pathways in Compound Formation

The formation of Loperamide proceeds through the coupling of two key precursors: 4-(4-chlorophenyl)-4-hydroxypiperidine and a reactive derivative of 4-bromo-2,2-diphenylbutyric acid. chemicalbook.comresearchgate.net

Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine:

This precursor is synthesized by reacting 1-benzylpiperidine-4-one with 4-chlorophenylmagnesiumbromide (a Grignard reagent). chemicalbook.com

The resulting product is then debenzylated through hydrogenation using a palladium on carbon catalyst to yield 4-(4-chlorophenyl)-4-hydroxypiperidine. chemicalbook.com

Synthesis of the Alkylating Agent:

The second precursor starts from diphenylacetic acid ethyl ester, which reacts with ethylene (B1197577) oxide to form 2,2-diphenylbutyrolactone. chemicalbook.com

This lactone is opened using hydrogen bromide, forming 4-bromo-2,2-diphenylbutyric acid. chemicalbook.comnih.gov

The acid is converted to its more reactive acid chloride form using thionyl chloride. chemicalbook.comnih.gov

Treatment with dimethylamine (B145610) leads to the cyclized intermediate, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide. chemicalbook.com

Final Coupling Reaction: The final step is the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide in the presence of a base to yield Loperamide. chemicalbook.com

An alternative pathway involves the alkylation of 4-(4-chlorophenyl)-4-hydroxylpiperidine with 4-bromo-2,2-diphenylbutyronitrile, followed by hydrolysis of the nitrile group. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of Loperamide. Key parameters that are manipulated include the choice of solvent, base, catalyst, and temperature.

Solvent: While solvents like 4-methyl-2-pentanone (B128772) (MIBK) have been used, concerns over their environmental and safety profiles have led to alternatives. chemicalbook.comgoogle.com Glycerol (B35011) formal has been identified as a safer and more efficient inert solvent, allowing for faster reaction times (under 3 hours) and high yields, even at lower temperatures compared to other solvents. google.comgoogle.com

Base and Catalyst: The reaction is typically performed in the presence of a base, such as sodium carbonate, to neutralize the acid formed during the reaction. chemicalbook.comgoogle.com The addition of a catalytic amount of potassium iodide is also beneficial. google.comgoogle.com

Temperature: The optimal reaction temperature is generally between 40 and 70°C, with a preferred range of 55 to 65°C when using glycerol formal as the solvent. google.comgoogle.com

Concentration: Using higher concentrations of reactants, for instance, between 3 and 5 ml of glycerol formal per gram of 4-(4-chlorophenyl)-4-hydroxypiperidine, can increase productivity. google.comgoogle.com

Below is a table summarizing various reaction conditions investigated for the synthesis of Loperamide and its analogues.

| Entry | Reactants | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| 1 | 4-(4-chlorophenyl)-4-hydroxypiperidine, Compound 8 | Na2CO3 | iBuCOMe | Reflux, overnight | - | chemicalbook.com |

| 2 | 4,4-chlorophenyl-4-hydroxypiperidine, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide | Na2CO3, KI | Glycerol formal | 60°C, 2 hours | 67% | google.com |

| 3 | Compound 8, Compound 9b | DIPEA | - | 105°C, 30h | 6% | mdpi.com |

| 4 | Ester 18, Compound 9b | DIPEA | CH3CN | 80°C, 15h | 71% | nih.gov |

| 5 | Nitrile 12b | H2O2/NaOH | H2O | 80°C, 20h | 7% | nih.gov |

| 6 | Nitrile 12b | 37% HCl | 1,4-Dioxane | Reflux, 16h | 66% (byproduct) | nih.gov |

Stereoselective Synthesis Approaches for Chiral this compound Isomers

Stereoselective synthesis, also known as asymmetric synthesis, is a process that favors the formation of one stereoisomer over others. iupac.org While Loperamide itself is not chiral, the principles of stereoselective synthesis are critical for creating chiral analogues or when dealing with intermediates that may have stereocenters. researchgate.net

Approaches to stereoselective synthesis often involve:

Chiral Catalysts: Using chiral catalysts, such as the Maruoka catalyst, can facilitate the enantioselective construction of quaternary carbon centers, which is relevant for synthesizing chiral analogues of Loperamide. researchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can direct a reaction to occur from a specific face of the molecule, leading to a preferred stereoisomer.

Substrate Control: The inherent chirality of a starting material can influence the stereochemical outcome of a reaction.

Kinetic vs. Thermodynamic Control: Reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product, which can be different stereoisomers. rsc.org For example, time-dependent studies have shown that one isomer can be formed under kinetic control, which then transforms into the more thermodynamically stable isomer over time. rsc.org

The development of predictive models using quantum chemistry and machine learning is becoming increasingly important for navigating the complexities of stereoselective synthesis. rsc.org

Functionalization and Derivatization Strategies for Analogues of this compound

Functionalization and derivatization involve chemically modifying a lead compound like Loperamide to create analogues with potentially different properties. epdf.pub These strategies are key in medicinal chemistry for exploring structure-activity relationships.

Peripheral Substitution: Modifying the peripheral groups of the Loperamide structure can influence its properties. For example, creating analogues with different substituents on the phenyl rings can alter receptor binding affinity or metabolic stability. researchgate.net

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to new analogues. For instance, the amide group in Loperamide could be a target for such modifications.

Formation of Charge-Transfer Complexes: Loperamide hydrochloride can act as an electron donor to form charge-transfer complexes with π-acceptors like DDQ, TCNE, and TCNQ. researchgate.net This demonstrates a way to derivatize the molecule through non-covalent interactions.

Scaffold Modification: More significant changes involve altering the core piperidine or diphenylbutanamide scaffolds. Studies have described the synthesis of analogues containing two 4-phenyl piperidine scaffolds. nih.gov

Introduction of New Functional Groups: New functional groups can be introduced to enable further reactions or to interact with biological targets. For example, derivatization with o-phthalaldehyde/2-mercaptoethanol is a common strategy for adding fluorescent tags to molecules. mdpi-res.com

The synthesis of Loperamide analogues often follows similar reaction pathways to the parent compound, such as the alkylation of a substituted piperidine with a reactive butyric acid derivative. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of C28h26cl2n2o2

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. researchgate.netspectroscopyonline.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When light interacts with a molecule, the vast majority of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this energy difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. nih.gov

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the alkyl portions of the molecule, expected in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: Vibrations from any imine or aromatic/alkene moieties would appear in the 1680-1500 cm⁻¹ region. spectroscopyonline.com

C-N stretching: These vibrations are typically found in the 1350-1000 cm⁻¹ fingerprint region.

C-O stretching: Ethers and other C-O containing functional groups would show signals in the 1300-1000 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bonds would produce characteristic bands in the 800-600 cm⁻¹ region.

The precise positions and intensities of these bands provide a molecular fingerprint, allowing for structural confirmation and comparison with theoretical models. spectroscopyonline.com

Table 1: Representative Raman Bands for Organic Functional Groups Relevant to C28H26Cl2N2O2 This table presents typical wavenumber ranges for the indicated functional groups and is for illustrative purposes only. Actual values for this compound would need to be determined experimentally.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| C=N Stretch | 1690 - 1640 | Medium |

| Aromatic C=C Stretch | 1625 - 1575 | Strong |

| C-N Stretch | 1350 - 1000 | Medium |

| C-O Stretch (Ether) | 1300 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Theoretical Vibrational Analysis and Spectral Assignment

To complement experimental spectroscopic data, theoretical vibrational analysis is a powerful tool for the definitive assignment of vibrational modes. diva-portal.org This is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.govacs.org The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic positions. pnas.org

The output of this calculation provides a set of theoretical vibrational frequencies and their corresponding intensities for both infrared and Raman spectra. scirp.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the fact that they are typically performed on a single molecule in the gas phase. nih.gov To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

A detailed comparison between the scaled theoretical frequencies and the experimental Raman (and IR) spectra allows for a confident assignment of each observed band to a specific molecular vibration. This analysis can confirm the presence of expected functional groups and provide insight into the molecule's three-dimensional structure.

Table 2: Hypothetical Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for this compound This table is a hypothetical representation to illustrate the process of spectral assignment. All values are for illustrative purposes.

| Experimental Raman Shift (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3065 | 3070 | Aromatic C-H Stretch |

| 2950 | 2955 | Aliphatic CH₂ Asymmetric Stretch |

| 1610 | 1615 | Aromatic C=C Stretch |

| 1250 | 1255 | Aryl-O Stretch |

| 750 | 755 | C-Cl Stretch |

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. up.ac.za This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly the nature and extent of its chromophores (light-absorbing groups). msu.edu

For a molecule like this compound, which likely contains multiple aromatic rings and other conjugated systems, the UV-Vis spectrum would be expected to show strong absorptions in the UV region (200-400 nm). The presence of chlorine atoms and nitrogen- and oxygen-containing groups on the aromatic rings can influence the position and intensity of these absorption bands. up.ac.zaiu.edu For instance, auxochromic groups (like -Cl, -O-) can cause a bathochromic (red) shift or hypsochromic (blue) shift of the λmax values of the primary aromatic absorptions. researchgate.net

Table 3: Illustrative UV-Vis Absorption Data for Aromatic Compounds This table provides representative data for common chromophores and is for illustrative purposes. The actual spectrum of this compound would depend on its specific structure and the solvent used.

| Chromophore System | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Benzene | 254 | 204 | π → π |

| Naphthalene | 286 | 9,300 | π → π |

| Phenol | 270 | 1,450 | π → π |

| Aniline | 280 | 1,430 | π → π |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. ontosight.aiwikipedia.orglibretexts.org If the molecule this compound possesses one or more chiral centers and is optically active, it will exhibit a CD spectrum. This technique is exceptionally sensitive to the three-dimensional structure and stereochemistry of molecules. smoldyn.orgcreative-proteomics.com

The CD spectrum, a plot of this differential absorption versus wavelength, can provide crucial information on the absolute configuration of the chiral centers and the conformational preferences of the molecule in solution. ontosight.ai The sign (positive or negative) and magnitude of the CD signals (Cotton effects) in the regions of electronic absorption are directly related to the spatial arrangement of the chromophores and their environment. creative-proteomics.com For small organic molecules, vibrational circular dichroism (VCD), which operates in the infrared region, can also be a powerful tool for stereochemical analysis. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bu.edu.egulethbridge.ca It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight. This allows for the unambiguous confirmation of the molecular formula. The calculated monoisotopic mass for this compound is approximately 492.1371 u.

Electron ionization (EI) or other fragmentation techniques would cause the molecular ion [M]⁺˙ to break apart into smaller, characteristic fragment ions. ulethbridge.cawikipedia.org The presence of two chlorine atoms would be readily identifiable from the isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. ulethbridge.ca Therefore, a fragment containing two chlorine atoms would exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1. Analysis of the fragmentation pathways can help to piece together the molecular structure. msu.edusavemyexams.com

Table 4: Hypothetical Mass Spectrometry Data for this compound This table is for illustrative purposes. The m/z values are calculated for the most abundant isotopes. The relative abundance and specific fragments are hypothetical.

| m/z (Hypothetical) | Relative Abundance (%) | Possible Fragment Identity |

| 492 | 45 | [C28H26³⁵Cl₂N2O2]⁺˙ (Molecular Ion) |

| 494 | 30 | [C28H26³⁵Cl³⁷ClN2O2]⁺˙ (M+2) |

| 496 | 5 | [C28H26³⁷Cl₂N2O2]⁺˙ (M+4) |

| 385 | 100 (Base Peak) | [M - C7H6Cl]⁺ |

| 125 | 60 | [C7H6Cl]⁺ |

| 77 | 35 | [C6H5]⁺ |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. azolifesciences.combu.edufiveable.me By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of all atoms in the molecule can be determined. wikipedia.orgazom.com

Successful X-ray crystallographic analysis of this compound would require the growth of high-quality single crystals. The analysis would yield a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates for every atom in the molecule.

Bond Lengths, Bond Angles, and Torsion Angles: Providing a complete and unambiguous picture of the molecular geometry.

Intermolecular Interactions: Revealing details about how the molecules pack in the solid state, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

This information is crucial for understanding the molecule's conformation, stereochemistry, and the forces that govern its solid-state properties. azolifesciences.combu.edu

Table 5: Illustrative Crystallographic Data Table This table presents a typical format for crystallographic data and the values are purely illustrative.

| Parameter | Illustrative Value |

| Chemical Formula | This compound |

| Formula Weight | 493.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 16.789(7) |

| α (°) | 90 |

| β (°) | 98.76(5) |

| γ (°) | 90 |

| Volume (ų) | 2598.1(18) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.261 |

| R-factor (%) | 4.5 |

Single-Crystal X-ray Diffraction (SCXRD) Principles and Application for this compound

The application of SCXRD to a compound with the formula this compound, such as the aforementioned copper complex, is crucial for unambiguously determining its structure. The process involves:

Crystal Growth: Obtaining a high-quality single crystal of the compound, which is a critical and often challenging step.

Data Collection: Mounting the crystal on a diffractometer, which rotates the crystal while irradiating it with X-rays (commonly from a Molybdenum or Copper source) to collect the diffraction data. uhu-ciqso.esuni-ulm.de

Structure Solution and Refinement: Using specialized software to process the diffraction data, solve the phase problem, and generate a structural model. ucibio.pt This model is then refined to best fit the experimental data, resulting in a detailed crystallographic information file (CIF). researchgate.net

For a complex molecule like this compound, SCXRD provides invaluable data, including the coordination geometry around the central copper atom, the conformation of the large organic ligand, and the precise arrangement of all atoms in space. uni-ulm.de

Elucidation of Molecular Conformation and Geometry

Molecular geometry refers to the three-dimensional arrangement of atoms in a molecule, which is dictated by the lengths and angles of its chemical bonds. byjus.com The conformation of a molecule describes the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. For the ligand 4-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-2,2′-bipyridine (C28H26N2O2), the geometry is complex. rsc.org

The molecule's geometry can be predicted to some extent using theories like Valence Shell Electron Pair Repulsion (VSEPR), which helps determine the arrangement of electron domains around a central atom. libretexts.org However, for large and complex organic ligands, experimental determination via SCXRD is essential for an accurate description. byjus.com

Key geometric features of the C28H26N2O2 ligand, when part of the copper complex, would include:

Planarity of Aromatic Rings: The phenyl and bipyridine rings are expected to be largely planar.

Bond Angles and Lengths: The butene chain will have specific bond angles characteristic of sp2 and sp3 hybridized carbon atoms. For instance, the geometry around the double bond will be trigonal planar with bond angles around 120°. byjus.com

The coordination of this ligand to a copper(II) center and the inclusion of two chloride ions would result in a specific coordination geometry, such as tetrahedral, square planar, or a distorted geometry in between, which can only be definitively determined by SCXRD. youtube.com

Analysis of Crystal Packing and Intermolecular Interactions

Crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions, which are significantly weaker than covalent bonds but collectively determine the crystal's properties. chemrxiv.org The analysis of these interactions is crucial for understanding the stability and properties of the crystalline material. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal. researchgate.netmatec-conferences.org

For the this compound complex, several types of intermolecular interactions are expected to play a role in the crystal packing:

Hydrogen Bonding: Although the primary ligand may not have strong hydrogen bond donors, C-H···O and C-H···N interactions, considered weak hydrogen bonds, can be significant. rsc.org If solvent molecules like water or alcohols are incorporated into the crystal lattice, stronger O-H···N or O-H···O bonds could form. ck12.orglibretexts.org Hydrogen bonds are directional and play a major role in dictating the supramolecular assembly. libretexts.org

Halogen Bonding: This is a non-covalent interaction where a halogen atom (in this case, chlorine) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. researchgate.netmdpi.com The chlorine atoms bonded to the copper center could engage in C-Cl···π or C-Cl···N/O interactions with neighboring molecules, influencing the crystal packing. rsc.orgnih.gov The strength of halogen bonding generally increases from chlorine to iodine. beilstein-journals.org

π-π Stacking: The multiple aromatic rings (phenyl and bipyridine) in the ligand create opportunities for π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, contribute significantly to the stabilization of the crystal structure. matec-conferences.org

| Interaction Type | Potential Donor/Acceptor Groups | Significance in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | C-H (donor) with O, N, or Cl (acceptor) | Directional control of molecular assembly. rsc.orglibretexts.org |

| Halogen Bonding | Cu-Cl (donor) with N, O, or π-systems (acceptor) | Directional interaction influencing packing, especially with electron-rich sites. researchgate.netrsc.org |

| π-π Stacking | Bipyridine and phenyl rings | Significant contribution to lattice energy through aromatic ring stacking. matec-conferences.org |

| Van der Waals Forces | Entire molecule | Overall cohesive energy and space-filling. researchgate.net |

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. japer.in Different polymorphs of the same compound can exhibit distinct physicochemical properties, such as solubility, stability, and melting point. The study of polymorphism is particularly important in the pharmaceutical industry. For a complex molecule like this compound, different packing arrangements and molecular conformations could potentially lead to the formation of different polymorphs under various crystallization conditions (e.g., different solvents, temperatures, or pressures). The identification and characterization of potential polymorphs would typically involve techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR. ucl.ac.uk

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (an active pharmaceutical ingredient, or API) with a second molecule (a coformer) in a specific stoichiometric ratio within the same crystal lattice. researchgate.netturkjps.org The components are held together by non-covalent interactions, primarily hydrogen bonding. japer.in This approach can be used to modify the physical properties of a solid, such as improving its solubility or stability. turkjps.orgnih.gov

For the this compound complex, co-crystallization studies could be undertaken to explore the formation of new multi-component crystalline materials. Potential coformers would be molecules capable of forming strong and reliable hydrogen or halogen bonds with the complex. For example, coformers with carboxylic acid or amide functional groups could be selected to form robust hydrogen bonds with the nitrogen or oxygen atoms of the ligand. researchgate.net Such studies would aim to create new solid forms with tailored properties.

Currently, specific studies on the polymorphism or co-crystallization of the title compound are not widely reported in the public domain, highlighting a potential area for future research.

Table of Compound Names

| Formula/Abbreviation | Chemical Name |

| This compound | Dichloro({4-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-2,2'-bipyridine})copper(II) |

| C28H26N2O2 | 4-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]-2,2'-bipyridine |

| Cu | Copper |

| Cl | Chlorine |

Computational Chemistry and Molecular Modeling Investigations of C28h26cl2n2o2

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for studying the conformational flexibility and the influence of the environment on a molecule like C28H26Cl2N2O2.

This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations. MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions over time, typically on the nanosecond to microsecond timescale. nih.govwustl.edu

In these simulations, the molecule is placed in a simulation box, often with explicit solvent molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then integrated to propagate the positions and velocities of the atoms over time. By analyzing the trajectory of the simulation, the preferred conformations of the molecule and the transitions between them can be identified. wustl.edu This is crucial for understanding how the molecule's shape can influence its biological activity.

MD simulations can be performed for the molecule in both solution and the solid state. In solution, the simulations can reveal how the solvent influences the conformational preferences. In the solid state, simulations can provide insights into the crystal packing and intermolecular interactions.

The solvent can have a profound impact on the behavior of a solute molecule. MD simulations with explicit solvent models are instrumental in studying these effects. semanticscholar.orgresearchgate.net For this compound, simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how the solvent polarity and hydrogen bonding capabilities affect its conformation and dynamics.

The analysis of the radial distribution functions between the solute and solvent atoms can provide detailed information about the solvation shell around different parts of the molecule. This can help in understanding the solubility of the compound and how it interacts with its immediate environment. Furthermore, the dynamic properties of the solvent around the solute can also be investigated, providing a complete picture of the solute-solvent interactions.

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotech-asia.org This method is widely employed in drug discovery to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding pose, which corresponds to the lowest energy state of the ligand-target complex.

The prediction of ligand-target interactions is a critical step in understanding the mechanism of action of a potential drug molecule. nih.gov For this compound, identifying its potential biological targets is the first step. This can be achieved through various computational approaches, including reverse docking, where the compound is screened against a library of known protein structures. Once potential targets are identified, molecular docking simulations can provide detailed information about the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov

The accuracy of docking predictions is often evaluated using a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. mdpi.com For instance, in a hypothetical docking study of this compound against a therapeutic target like B-cell lymphoma 2 (Bcl-2), the docking score would provide an initial assessment of its potential inhibitory activity. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Against a Target Protein

| Parameter | Value | Unit |

| Binding Affinity (Docking Score) | -9.5 | kcal/mol |

| Interacting Residues | TYR101, GLY145, ARG146 | - |

| Types of Interactions | Hydrogen Bond, Hydrophobic | - |

This table presents hypothetical data for illustrative purposes.

Free Energy Calculations for Association and Dissociation Processes Involving this compound

While molecular docking provides a rapid assessment of binding, free energy calculations offer a more rigorous and accurate prediction of binding affinity. nih.gov These methods compute the free energy change (ΔG) associated with the binding (association) and unbinding (dissociation) of a ligand to its target. The binding free energy is directly related to the binding constant (Kb) and inhibition constant (Ki), which are crucial parameters in pharmacology. nih.gov

Several methods are used for free energy calculations, including endpoint methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), as well as more computationally intensive alchemical methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). frontiersin.org These calculations require molecular dynamics (MD) simulations to sample the conformational space of the ligand-target complex and the individual molecules in solution. escholarship.org

For this compound, performing free energy calculations would involve setting up an MD simulation of the compound in complex with its target protein. The simulation would track the movements of all atoms over time, allowing for the calculation of the energetic contributions to binding, including electrostatic and van der Waals interactions, as well as the effects of solvation. escholarship.org The resulting binding free energy provides a quantitative measure of the stability of the complex. nih.gov

Table 2: Hypothetical Free Energy Calculation Results for this compound Binding

| Method | ΔGbinding | Unit |

| MM/GBSA | -45.2 | kcal/mol |

| FEP | -42.8 ± 0.5 | kcal/mol |

This table presents hypothetical data for illustrative purposes.

Derivation of Quantitative Structure-Activity Relationship Descriptors from Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, untested compounds. nih.gov This is achieved by calculating a set of molecular descriptors that encode the physicochemical properties of the molecules. researchgate.net

For this compound, a wide range of molecular descriptors can be calculated using computational methods. These descriptors can be categorized into several classes:

1D descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Quantum chemical descriptors: Obtained from quantum mechanical calculations, providing information about electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. nih.gov

Once these descriptors are calculated for a dataset of compounds with known activities, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. The resulting model can then be used to predict the biological activity of this compound and to identify which structural features are most important for its activity.

Table 3: Selected QSAR Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 493.4 g/mol |

| Topological | Wiener Index | 1234 |

| Geometrical | Molecular Surface Area | 450.6 Ų |

| Electronic | Dipole Moment | 2.5 D |

| Physicochemical | LogP | 4.8 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Ligand Design Principles for C28h26cl2n2o2 Analogues

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis involves examining the relationship between the chemical structure of a series of compounds and their biological activity without assigning a precise numerical value to this relationship. For analogues of C28H26Cl2N2O2, this analysis focuses on how modifications to different parts of the molecular scaffold affect its biological function. Key insights are often derived by systematically altering substituents on the aromatic rings and the nature of the linker connecting them.

For a series of dichlorinated N-aryl benzamide (B126) analogues, for instance, the position of the chlorine atoms on the phenyl rings is a critical determinant of activity. Generally, substitutions at specific positions can enhance binding affinity to a biological target through favorable hydrophobic or electronic interactions. nih.gov The nature and size of the groups attached to the nitrogen atom also play a significant role. Small, lipophilic groups may be favored for optimal interaction with a hydrophobic pocket in a receptor, whereas bulkier groups might lead to steric hindrance and a decrease in activity.

The following table illustrates a hypothetical qualitative SAR for a series of analogues.

| Compound ID | Ring A Substitution | Ring B Substitution | Linker Modification | Qualitative Activity |

| ANA-01 | 2,4-dichloro | 4-chloro | -CO-NH- | Moderate |

| ANA-02 | 3,5-dichloro | 4-chloro | -CO-NH- | High |

| ANA-03 | 2,4-dichloro | 3,5-dichloro | -CO-NH- | Low |

| ANA-04 | 3,5-dichloro | 4-chloro | -SO2-NH- | High |

| ANA-05 | 3,5-dichloro | 4-chloro | -CO-N(CH3)- | Very Low |

From this hypothetical data, it can be inferred that a 3,5-dichloro substitution pattern on Ring A is beneficial for activity, while the same substitution on Ring B is detrimental. The nature of the linker (-CO-NH- vs. -SO2-NH-) may be interchangeable without significant loss of activity, but methylation of the amide nitrogen (ANA-05) drastically reduces it, suggesting the N-H group is crucial for interaction, possibly as a hydrogen bond donor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. For this compound analogues, a QSAR model could be developed to predict their inhibitory concentration (IC50) against a specific biological target.

The development of a QSAR model involves calculating various molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that relates these descriptors to the observed biological activity.

A hypothetical QSAR equation for a series of analogues might look like this:

pIC50 = 0.45 * logP - 0.12 * Vol + 0.87 * (Indicator for 3,5-dichloro on Ring A) + 2.54

This equation suggests that activity (expressed as pIC50, the negative logarithm of the IC50 value) increases with lipophilicity (logP) and the presence of a 3,5-dichloro substitution on Ring A, but decreases with increasing molecular volume (Vol).

The predictive power of a QSAR model must be rigorously validated. nih.gov Internal validation is often performed using cross-validation techniques like leave-one-out (LOO), while external validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in its development.

| QSAR Model Parameters | Value |

| R² (Goodness of fit) | 0.85 |

| Q² (Internal validation) | 0.72 |

| R²_pred (External validation) | 0.78 |

A high R² value indicates a good correlation for the training set, while high Q² and R²_pred values suggest that the model has good predictive ability for new compounds.

Identification of Key Structural Motifs for Molecular Function of this compound Analogues

Through SAR and QSAR studies, key structural motifs essential for the molecular function of this compound analogues can be identified. These motifs are specific arrangements of atoms or functional groups that contribute significantly to the compound's biological activity.

Chain Length and Flexibility : The linker connecting the two aromatic systems is critical for defining the spatial relationship between them. The length and conformational flexibility of this chain determine whether the aromatic rings can adopt the optimal orientation to bind to their target. A rigid linker might pre-organize the molecule in a favorable conformation, while a more flexible linker could allow for induced-fit binding.

Aromatic Functionalities : The phenyl rings themselves are key motifs, often participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a protein. nih.gov The electron-withdrawing nature of the chlorine atoms can also influence the electronic properties of the rings, potentially affecting their interaction with the target. The presence of a quinoline (B57606) moiety, as seen in some analogues, can introduce additional hydrogen bonding and π-stacking opportunities. nih.gov

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy used when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential steric and electronic features that a molecule must possess to be active. nih.gov For a series of active this compound analogues, a pharmacophore model could be generated by aligning the structures and identifying common chemical features.

A hypothetical pharmacophore model for this class of compounds might include:

Two hydrophobic/aromatic centers corresponding to the dichlorinated phenyl rings.

A hydrogen bond donor feature from an N-H group in the linker.

A hydrogen bond acceptor feature from a carbonyl or sulfonyl oxygen.

Defined spatial constraints dictating the distances and angles between these features.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the required features and are therefore likely to be active. nih.gov This approach facilitates "scaffold hopping," where new chemical scaffolds with different core structures but the same pharmacophoric features can be identified.

Receptor-Based Design and De Novo Ligand Generation

When the 3D structure of the target receptor is available, typically from X-ray crystallography or NMR spectroscopy, receptor-based design strategies can be employed. Molecular docking is a key technique in this approach, where virtual compounds are placed into the binding site of the receptor to predict their binding orientation and affinity. nih.gov

For this compound analogues, docking studies could reveal how the dichlorinated phenyl rings fit into hydrophobic pockets and how the linker atoms form specific hydrogen bonds with amino acid residues. This information can guide the design of new analogues with improved complementarity to the binding site. For example, if a small unoccupied pocket is identified near one of the chlorine atoms, a new analogue could be designed with an additional functional group at that position to form a new favorable interaction.

De novo ligand design is a computational method that "grows" a new molecule within the binding site of a receptor. Starting with a single atom or a small fragment, the algorithm adds atoms or functional groups one by one, optimizing the geometry at each step to maximize the predicted binding affinity. This approach can lead to the discovery of entirely novel chemical scaffolds that are tailored to the specific topology of the target's active site.

Chemoinformatic Approaches to SAR Studies of this compound Derivatives

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. nih.gov For the study of this compound derivatives, chemoinformatic tools are essential for managing and analyzing the large datasets generated during SAR and QSAR studies.

Key chemoinformatic approaches include:

Chemical Database Management : Storing and retrieving the chemical structures and associated biological data for a series of analogues.

Molecular Descriptor Calculation : High-throughput calculation of a wide array of 2D and 3D molecular descriptors for use in QSAR modeling.

Principal Component Analysis (PCA) : A statistical method used to reduce the dimensionality of the descriptor space and to visualize the chemical space occupied by the synthesized compounds. This can help in selecting a diverse set of compounds for synthesis and testing. nih.gov

Similarity and Diversity Analysis : Quantifying the structural similarity or diversity within a set of compounds. This is crucial for ensuring that a library of synthesized analogues covers a broad and relevant chemical space, and for identifying activity cliffs (where small structural changes lead to large changes in activity).

By integrating these chemoinformatic approaches, researchers can more efficiently navigate the complex landscape of chemical space to identify promising new drug candidates based on the this compound scaffold.

Molecular Interactions and Mechanistic Studies of C28h26cl2n2o2

Identification and Characterization of Specific Molecular Targets

The primary molecular target of C28H26Cl2N2O2 has been definitively identified as the B-cell lymphoma-2 (Bcl-2) protein. venclextahcp.comwikipedia.orgmusechem.com Bcl-2 is a crucial anti-apoptotic protein, meaning it helps cells survive by preventing programmed cell death. musechem.com In many hematologic cancers, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), Bcl-2 is overexpressed, which allows cancer cells to evade apoptosis and proliferate. venclextahcp.comvenclextahcp.commdanderson.org

Venetoclax is a potent and highly selective inhibitor of Bcl-2. frontiersin.orgtargetmol.comnih.gov Its selectivity is a key characteristic; it binds with high affinity to Bcl-2 while showing significantly lower affinity for other anti-apoptotic proteins in the same family, such as Bcl-xL and Mcl-1. targetmol.comnih.gov This selectivity is clinically important because proteins like Bcl-xL are vital for the survival of normal cells, such as platelets. nih.gov By specifically targeting Bcl-2, Venetoclax can induce apoptosis in cancer cells that are dependent on this protein for survival, while sparing other cells. drugbank.com Research has not indicated direct interaction of this compound with nucleic acids; its mechanism is focused on protein-protein interaction. nih.govyoutube.com

Ligand Binding Kinetics and Thermodynamics with Biological Macromolecules

The interaction between this compound and its target, Bcl-2, is characterized by high-affinity binding. nih.gov Quantitative studies have determined its inhibition constant (Ki) to be exceptionally low, indicating a very strong binding interaction. This high potency is fundamental to its biological activity.

The binding affinity of Venetoclax for Bcl-2 is several orders of magnitude stronger than for its other family members, Bcl-xL and Bcl-W, underscoring its specificity. targetmol.com While comprehensive thermodynamic and kinetic data from techniques such as isothermal titration calorimetry are not extensively detailed in publicly available literature, the high affinity and sub-nanomolar Ki value suggest a thermodynamically favorable binding event, likely driven by strong enthalpic contributions from specific molecular interactions within the binding site. nih.gov

| Target Protein | Binding Affinity (Ki) |

|---|---|

| Bcl-2 | <0.01 nM |

| Bcl-xL | 48 nM |

| Bcl-W | 245 nM |

Data derived from research on the Bcl-2 inhibitory activity of Venetoclax. targetmol.com

Elucidation of Molecular Recognition Mechanisms

The molecular recognition mechanism of this compound is one of direct, competitive binding. frontiersin.orgdrugbank.com It functions as a "BH3-mimetic," a class of molecules designed to mimic the BH3 domain of pro-apoptotic proteins like BIM and BID. frontiersin.orgnih.govnih.gov These BH3 domains are responsible for the natural inhibition of anti-apoptotic proteins like Bcl-2.

Venetoclax binds directly within a hydrophobic groove on the surface of the Bcl-2 protein, known as the BH3-binding groove. frontiersin.orgnih.govresearchgate.net In cancer cells that overexpress Bcl-2, this groove is occupied by pro-apoptotic proteins (such as BAX and BAK), effectively sequestering them and preventing them from initiating apoptosis. venclextahcp.comyoutube.com By competitively occupying this same site, Venetoclax displaces these sequestered pro-apoptotic proteins. drugbank.comvenclextahcp.comvenclextahcp.com This mechanism is a form of direct antagonism, not allosteric modulation, as it directly competes with the natural ligands at the primary functional site. nih.gov

Investigation of Molecular Pathways at the Subcellular Level

The activity of this compound initiates a cascade of events within the intrinsic, or mitochondrial, pathway of apoptosis. youtube.comfrontiersin.org This pathway is tightly regulated by the Bcl-2 family of proteins at the outer mitochondrial membrane.

The key steps in the subcellular pathway are as follows:

Displacement of Pro-Apoptotic Proteins: Venetoclax binds to Bcl-2, causing the release of pro-apoptotic proteins, particularly BAX and BAK. frontiersin.orgnih.gov

Mitochondrial Outer Membrane Permeabilization (MOMP): Once liberated, BAX and BAK undergo a conformational change and oligomerize, forming pores in the outer mitochondrial membrane. frontiersin.orgdrugbank.comyoutube.com

Cytochrome c Release: The formation of these pores leads to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cell's cytoplasm. nih.govresearchgate.netresearchgate.net

Caspase Activation and Apoptosis: In the cytoplasm, cytochrome c triggers the formation of the apoptosome, which in turn activates a cascade of caspase enzymes. drugbank.comnih.gov These executioner caspases are proteases that dismantle the cell, leading to the characteristic morphological changes of apoptosis and ultimately, cell death. drugbank.com

Resistance to this pathway can emerge through various mechanisms, including mutations in the Bcl-2 binding domain or the upregulation of other anti-apoptotic proteins like Mcl-1 and Bcl-xL, which can continue to sequester pro-apoptotic proteins in the presence of Venetoclax. nih.govnih.govfrontiersin.org

Biophysical Characterization of Compound-Target Complexes of this compound

The precise nature of the interaction between this compound and Bcl-2 has been elucidated through biophysical methods, most notably X-ray crystallography. mdpi.com The crystal structure of the Venetoclax-Bcl-2 complex has been determined, providing atomic-level detail of the binding interface.

These structural studies confirm that Venetoclax settles into the hydrophobic BH3-binding groove of Bcl-2, mimicking the interactions of a natural BH3 peptide. mdpi.com This characterization is crucial as it validates the BH3-mimetic mechanism and provides a structural basis for the compound's high affinity and selectivity. The detailed understanding of the compound-target complex has been instrumental in the rational design and development of Bcl-2 selective inhibitors. mdpi.com Further physicochemical characterization of Venetoclax in its solid state has been performed using techniques such as infrared (IR) and Raman spectroscopy. mdpi.com

Advanced Methodologies and Future Research Directions for C28h26cl2n2o2

Application of Artificial Intelligence and Machine Learning in C28H26Cl2N2O2 Research

Currently, there are no specific applications of artificial intelligence (AI) and machine learning (ML) reported for the compound this compound. In general, AI and ML are leveraged in chemical research to predict molecular properties, identify potential biological targets, and optimize synthetic pathways. For a novel compound like this compound, these technologies could theoretically be used to predict its bioactivity, toxicity, and pharmacokinetic profile based on its structure.

High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Analogues

There is no information available on the use of high-throughput screening (HTS) or combinatorial chemistry for the generation and testing of analogues of this compound. High-throughput screening allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govnih.govscienceintheclassroom.org Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules (a library) in a short amount of time. nih.goviipseries.orgescholarship.orgnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Interactions

No multi-omics studies involving this compound have been published. The integration of data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level understanding of a compound's mechanism of action and its effects on biological systems. mdpi.comnih.govnih.govmdpi.com

Development of Novel Analytical Techniques for Enhanced Characterization of this compound

There are no reports on the development of novel analytical techniques specifically for the characterization of this compound. The characterization of a novel compound would typically involve standard analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to determine its structure and purity.

Prospects for the Rational Design of Next-Generation this compound Analogues

Without any data on the biological activity or targets of this compound, any discussion on the rational design of its next-generation analogues would be purely speculative. Rational drug design involves the creation of new medications based on a knowledge of the biological target. rsc.orgnih.govnih.gov

Table of Compound Names

| Chemical Formula | Common Name/Identifier |

| This compound | Not available in public databases |

Q & A

How can the molecular structure of C₂₈H₂₆Cl₂N₂O₂ be determined experimentally, and what analytical techniques are most reliable?

Basic Research Focus

To determine the molecular structure, employ a combination of X-ray crystallography (for definitive stereochemical assignment), NMR spectroscopy (¹H/¹³C for functional groups and connectivity), and high-resolution mass spectrometry (HRMS) for molecular mass validation . Ensure sample purity via HPLC or GC-MS before analysis. Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

What strategies optimize the synthesis of C₂₈H₂₆Cl₂N₂O₂ to improve yield while minimizing side products?

Basic Research Focus

Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or in-situ FTIR . Purify intermediates using column chromatography with gradient elution. For scalability, assess solvent sustainability (e.g., switch to green solvents) and employ reaction calorimetry to ensure safety .

How can researchers validate the purity of C₂₈H₂₆Cl₂N₂O₂, and what thresholds are acceptable for biological assays?

Basic Research Focus

Combine HPLC-DAD (≥95% purity for in vitro studies) with elemental analysis (C, H, N within ±0.4% of theoretical values). For trace impurities, use LC-MS/MS to identify byproducts. Establish acceptance criteria based on assay sensitivity; for example, ≤0.1% residual solvent per ICH guidelines .

How should contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be systematically resolved?

Advanced Research Focus

First, verify experimental conditions (e.g., solvent effects on NMR shifts). Recalculate computational models using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) and include solvation effects. If discrepancies persist, perform 2D NMR experiments (COSY, NOESY) to confirm stereochemistry. Cross-reference with single-crystal XRD data if available .

What experimental designs are robust for studying the biological activity of C₂₈H₂₆Cl₂N₂O₂ against enzyme targets?

Advanced Research Focus

Use kinetic assays (e.g., fluorescence quenching, SPR) to measure binding affinity (Kd) and inhibition constants (IC₅₀). Include positive/negative controls and replicate experiments (n ≥ 3) to assess statistical significance. For mechanistic insights, combine molecular docking (AutoDock Vina) with site-directed mutagenesis of the enzyme active site .

How can researchers apply statistical methods to optimize reaction conditions for C₂₈H₂₆Cl₂N₂O₂ synthesis?

Advanced Research Focus

Implement response surface methodology (RSM) to model interactions between variables (e.g., temperature, pH). Use ANOVA to identify significant factors (p < 0.05). Validate models with confirmatory runs and apply Monte Carlo simulations to predict yield robustness under variable conditions .

What computational approaches best predict the physicochemical properties of C₂₈H₂₆Cl₂N₂O₂?

Advanced Research Focus

Use density functional theory (DFT) for electronic properties (HOMO-LUMO gaps) and molecular dynamics (MD) simulations for solubility/logP predictions. Validate with experimental data (e.g., experimental logP vs. ChemAxon predictions). For pharmacokinetics, apply ADMET models (SwissADME) .

How should discrepancies between experimental and theoretical vibrational spectra (IR/Raman) be addressed?

Advanced Research Focus

Re-examine basis set selection in DFT calculations (e.g., hybrid functionals for anharmonic corrections). Experimentally, ensure sample preparation avoids hydration/aggregation artifacts. Use depolarization ratio analysis in Raman spectroscopy to distinguish vibrational modes. Compare with solid-state IR if polymorphism is suspected .

What methodologies ensure reproducibility of published synthetic protocols for C₂₈H₂₆Cl₂N₂O₂?

Advanced Research Focus

Replicate procedures using detailed laboratory notebooks (record exact reagent grades, equipment calibration dates). Perform sensitivity analysis on critical steps (e.g., stirring rate, drying time). Publish supplementary data with raw spectra and chromatograms to enable peer validation .

How can degradation pathways of C₂₈H₂₆Cl₂N₂O₂ be analyzed under varying environmental conditions?

Advanced Research Focus

Use accelerated stability studies (ICH Q1A guidelines) with LC-MS to identify degradation products. Apply multivariate analysis (e.g., PCA) to correlate degradation rates with factors like pH, light, or humidity. For mechanistic insights, conduct isotopic labeling (¹⁸O/²H) to track bond cleavage .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.